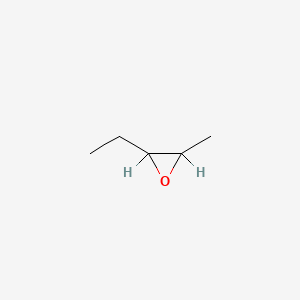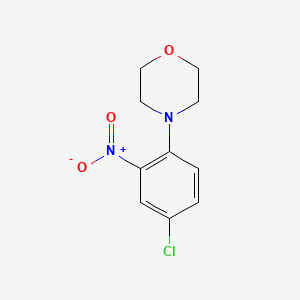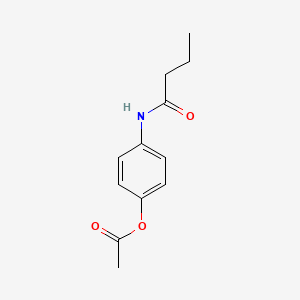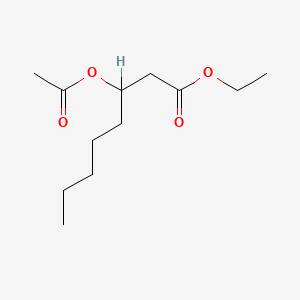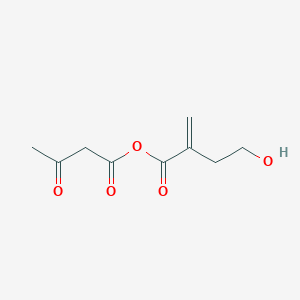
2-Acetoacetoxyethyl acrylate
Vue d'ensemble
Description
2-Acetoacetoxyethyl acrylate, also known as AAEM, is an acetoacetate acrylic monomer . It is used to make acrylic resins for a wide variety of coatings and adhesive applications . The molecular formula of 2-Acetoacetoxyethyl acrylate is C9H12O5 .
Synthesis Analysis
The synthesis of 2-Acetoacetoxyethyl acrylate involves the reaction of acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor . This results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .
Molecular Structure Analysis
The molecular structure of 2-Acetoacetoxyethyl acrylate consists of a methacrylic functionality that can be used to react AAEM into an acrylic polymer backbone . This leaves an acetoacetyl group pendant to the polymer chain .
Chemical Reactions Analysis
The chemical reactions of 2-Acetoacetoxyethyl acrylate involve the methylene group and the ketone carbonyl . These sites can be used to add substituents to the polymer or for cross-linking .
Physical And Chemical Properties Analysis
2-Acetoacetoxyethyl acrylate is a clear liquid with a density of 1.122 g/mL at 25 °C . It has a boiling point of 100 °C/0.8 mmHg and is insoluble in water . The compound has a refractive index of n 20/D 1.456 .
Applications De Recherche Scientifique
1. Applications in Polymer Chemistry
2-Acetoacetoxyethyl acrylate is instrumental in developing novel polymer materials. For instance, it was used in synthesizing a hyperbranched poly(β-ketoester) via Michael addition, showing high branching and significant molecular weight range (Kim et al., 2004). Another study utilized it in acrylate polymer emulsions, which, when crosslinked, exhibited enhanced thermal and mechanical properties (Lian, 2014). This chemical also played a role in creating dynamically cross-linked vinylogous urethane vitrimers, affecting their thermorheological properties, structure, and stress relaxation (Ishibashi et al., 2019).
2. Enhancing Material Properties
Its use extends to improving material properties, like in acrylate polymer emulsions for display film waste recovery. These emulsions were effectively processed using solvents like 2-butanol and methyl acetate for acrylate polymer recovery, showcasing a potential recycling method for electronic waste (Lee et al., 2023). Moreover, 2-acetoacetoxyethyl acrylate was utilized in formulations to mitigate the oxygen inhibition effect in acrylate-based ceramic-filled inks, significantly enhancing the polymerization degree in air atmosphere (Rostami et al., 2019).
3. Role in Catalysis and Chemical Reactions
In the field of catalysis and chemical reactions, this compound was part of the synthesis of a new class of polymer materials via ‘living’ radical polymerization (Monteiro et al., 2002). Additionally, it was used in the oxidative cross-coupling of acrylates with vinyl carboxylates, catalyzed by a Pd(OAc)2/HPMoV/O2 system (Hatamoto et al., 2004).
4. Application in Tissue Engineering
Its application also extends to tissue engineering, where it was involved in a high-throughput assessment of a polymer library regulating human dental pulp-derived stem cell behavior (Ghaemi et al., 2018).
5. Miscellaneous Applications
Other miscellaneous applications include its role in the preparation of reactive composite latexes by the RAFT process (Monteiro & de J Barbeyrac, 2002), and in the catalytic syntheses of γ-functionalized α-keto esters from thioacetals and N,O-acetals (Krebs & Bolm, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(=O)C(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943790 | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoacetoxyethyl acrylate | |
CAS RN |
21282-96-2 | |
| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



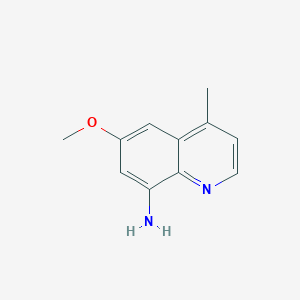
![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)



![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)
